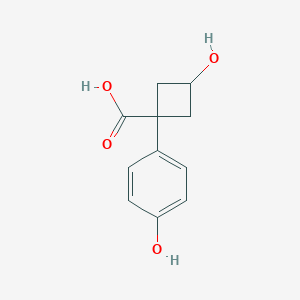
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 It is characterized by a cyclobutane ring substituted with a hydroxy group and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclobutanone under basic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-oxo-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(4-hydroxyphenyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups, which provide a versatile platform for chemical modifications. Its structural rigidity due to the cyclobutane ring also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,12-13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
ILFLLNCARKVKLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=C(C=C2)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)
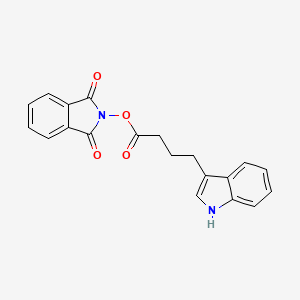
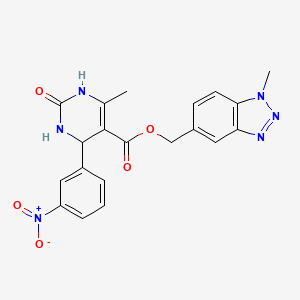
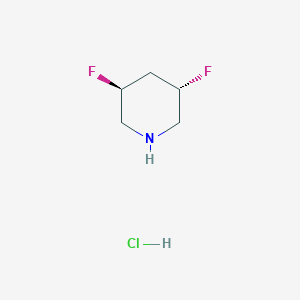
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
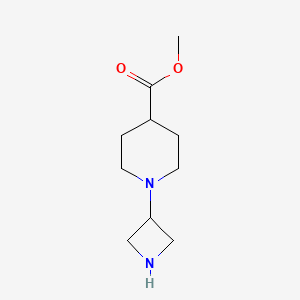
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
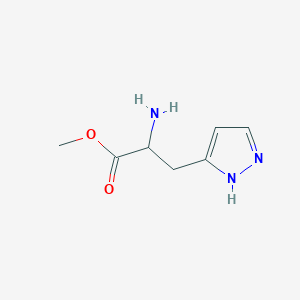
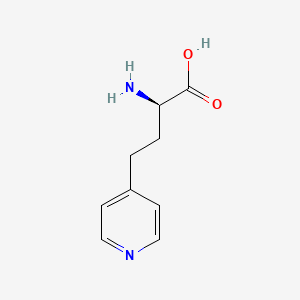

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
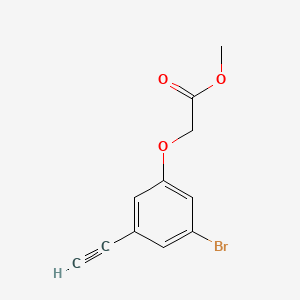
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
